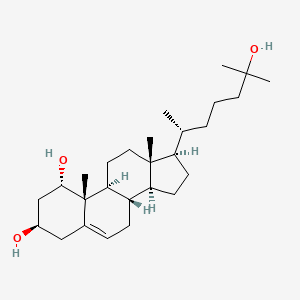

1alpha,25-Dihydroxycholesterol

Description

Structure

3D Structure

Properties

CAS No. |

50392-32-0 |

|---|---|

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(1S,3R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8,17,19-24,28-30H,6-7,9-16H2,1-5H3/t17-,19-,20+,21-,22+,23+,24+,26-,27+/m1/s1 |

InChI Key |

WPCGHPRVQQXAMT-FDRPCONVSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C |

Synonyms |

1 alpha,25-dihydroxycholesterol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1alpha,25 Dihydroxycholesterol

Endogenous Formation Pathways

The formation of these sterol derivatives can occur through highly specific enzymatic reactions as well as through non-enzymatic mechanisms.

The primary route for the synthesis of many oxysterols is through enzymatic hydroxylation, a process dominated by the cytochrome P450 superfamily of enzymes, although other key enzymes are also involved. mdpi.comwikigenes.org These enzymes are responsible for the regio- and stereospecific insertion of oxygen into the cholesterol molecule and its derivatives. uniprot.org

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including the synthesis of cholesterol, steroids, and other lipids. mdpi.comwikipedia.org In mammals, these enzymes are predominantly found in the endoplasmic reticulum and mitochondria. diva-portal.org They are central to cholesterol catabolism, converting it into bile acids and participating in the formation of steroid hormones. mdpi.comdiva-portal.org The hydroxylation reactions they catalyze typically involve a perferryl oxygen species and require cofactors like NADPH. mdpi.comuniprot.org Several CYP enzymes, such as CYP7A1, CYP27A1, and CYP46A1, are known to hydroxylate cholesterol at different positions. doi.orgbiorxiv.org

The initial step in the pathway leading to certain dihydroxycholesterols is the conversion of cholesterol to 25-hydroxycholesterol (B127956) (25-HC). mdpi.comfrontiersin.org This reaction is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H). mdpi.comfrontiersin.org CH25H is primarily located in the endoplasmic reticulum (ER) and Golgi apparatus. mdpi.com Unlike many other sterol hydroxylases, CH25H is not a member of the cytochrome P450 family; instead, it belongs to a family of enzymes that utilize a diiron cofactor to hydroxylate hydrophobic substrates. wikigenes.orgnih.gov The expression of the CH25H gene is typically low in most tissues under normal physiological conditions but can be significantly upregulated by interferons and other immune stimuli. mdpi.comfrontiersin.orgfrontiersin.org The product of this reaction, 25-HC, is an important oxysterol that acts as a potent regulator of cholesterol metabolism, primarily by suppressing the processing of sterol regulatory element-binding proteins (SREBPs). mdpi.comuniprot.orguniprot.org

| Feature | Description | References |

|---|---|---|

| Enzyme Name | Cholesterol 25-hydroxylase (CH25H) | mdpi.comfrontiersin.orgnih.gov |

| Enzyme Class | Oxidoreductase, diiron-containing enzyme | wikigenes.orgfrontiersin.org |

| Subcellular Location | Endoplasmic Reticulum (ER), Golgi apparatus | mdpi.com |

| Function | Catalyzes the hydroxylation of cholesterol to form 25-hydroxycholesterol (25-HC). | uniprot.orguniprot.orgwikipedia.org |

| Regulation | Expression is induced by interferons and Toll-like receptor (TLR) activation. | frontiersin.orgnih.govresearchgate.net |

Following its synthesis, 25-hydroxycholesterol serves as a substrate for another key enzyme, 25-hydroxycholesterol 7-alpha-hydroxylase, which is encoded by the CYP7B1 gene. wikipedia.orguniprot.org This enzyme is a member of the cytochrome P450 superfamily and is located in the endoplasmic reticulum membrane. wikipedia.orgreactome.org CYP7B1 catalyzes the 7α-hydroxylation of 25-HC to produce 7α,25-dihydroxycholesterol. uniprot.orguniprot.orgebi.ac.uk This reaction requires oxygen and NADPH as cofactors. uniprot.orgebi.ac.uk The resulting metabolite, 7α,25-dihydroxycholesterol, is a highly potent bioactive molecule, most notably acting as the natural ligand for the G protein-coupled receptor GPR183 (also known as EBI2). uniprot.orguniprot.org This interaction is crucial for directing the migration of various immune cells. uniprot.orguniprot.org The expression of CYP7B1 is widespread, with notable levels in the brain, liver, kidney, and spleen. wikipedia.org

| Feature | Description | References |

|---|---|---|

| Enzyme Name | 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1) | wikipedia.orguniprot.org |

| Enzyme Class | Cytochrome P450 monooxygenase | wikipedia.orguniprot.org |

| Subcellular Location | Endoplasmic Reticulum (ER) | wikipedia.orgreactome.org |

| Function | Catalyzes the 7α-hydroxylation of 25-hydroxycholesterol to form 7α,25-dihydroxycholesterol. | reactome.orguniprot.orgebi.ac.uk |

| Cofactors | O₂, NADPH | uniprot.orgebi.ac.uk |

| Tissue Expression | Widely expressed, including brain, liver, kidney, heart, and spleen. | wikipedia.orguniprot.org |

In addition to enzymatic synthesis, the precursor 25-hydroxycholesterol can be generated through non-enzymatic pathways. encyclopedia.pub This process, known as auto-oxidation, involves the reaction of cholesterol with reactive oxygen species (ROS). doi.orgnih.gov ROS, such as hydroxyl radicals and hydrogen peroxide, can oxidize cholesterol molecules found in lipoproteins and cellular membranes, leading to the formation of various oxysterols, including 25-HC. doi.orgencyclopedia.pub While enzymatic reactions are highly specific, non-enzymatic oxidation can produce a mixture of oxidized cholesterol derivatives. encyclopedia.pub

Enzymatic Hydroxylation Processes

Metabolic Fate and Inactivation Pathways

The primary metabolic fate of 7α,25-dihydroxycholesterol is linked to its function as a high-affinity ligand for the GPR183 receptor, which plays a critical role in orchestrating immune cell migration. nih.govresearchgate.netusp.br The biological activity of this pathway is tightly controlled by the degradation of its components. The precursor, 25-hydroxycholesterol, can be further metabolized into other products or esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) for storage in lipid droplets. researchgate.netfrontiersin.org The final product, 7α,25-dihydroxycholesterol, is inactivated by the enzyme HSD3B7, which helps maintain a precise concentration gradient of the molecule necessary for proper immune cell positioning. encyclopedia.pub Inactivation of CYP7B1 itself has been shown to decrease serum IgA levels, highlighting its central role in this specific immunoregulatory pathway. researchgate.net

Further Hydroxylation and Conjugation

The metabolic processing of oxysterols often involves additional hydroxylation steps, which increase their water solubility and facilitate excretion. In the case of 25-hydroxycholesterol, a key metabolic transformation is its conversion to 7α,25-dihydroxycholesterol (7α,25-DHC). mdpi.comfrontiersin.org This reaction is catalyzed by the enzyme oxysterol 7α-hydroxylase, also known as cytochrome P450 family 7 subfamily B member 1 (CYP7B1). mdpi.comfrontiersin.org The resulting metabolite, 7α,25-DHC, is recognized as a potent natural ligand for the G protein-coupled receptor 183 (GPR183), playing a role in directing the migration of immune cells. mdpi.comfrontiersin.org

Integration into Broader Steroidogenic and Bile Acid Synthesis Pathways

The integration of oxysterols into the synthesis of steroid hormones and bile acids is a critical aspect of cholesterol homeostasis.

Steroidogenesis: Steroid hormones are synthesized from cholesterol, beginning with its conversion to pregnenolone (B344588). This initial, rate-limiting step is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) within the mitochondria. nih.gov Some research suggests that 25-hydroxycholesterol can serve as an alternative substrate for steroidogenesis. Macrophage-derived 25-HC can be taken up by adjacent Leydig cells in the testes, where it is transported to the mitochondria and converted into pregnenolone by CYP11A1, subsequently leading to testosterone (B1683101) synthesis. frontiersin.org This represents a potential paracrine signaling pathway between immune cells and steroidogenic cells. frontiersin.org Furthermore, 25-HC has been shown to activate the estrogen receptor α, indicating a role in modulating steroid hormone signaling. plos.org

There is no significant evidence to suggest that 1alpha,25-dihydroxycholesterol is a natural intermediate in these major pathways. Its role appears to be confined to its use in chemical synthesis rather than as a substrate in established metabolic routes.

Molecular Mechanisms of Action of 1alpha,25 Dihydroxycholesterol

Receptor-Mediated Signaling

G Protein-Coupled Receptor (GPCR) Interactions

Beyond nuclear receptors, certain oxysterols act as ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that mediate cellular responses to a variety of external stimuli.

The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has been identified as a key receptor for a specific class of oxysterols. nih.gov The most potent, high-affinity endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC). medchemexpress.comselleckchem.comtocris.com This compound is distinct from 1alpha,25-dihydroxycholesterol. The interaction is highly specific and potent, with binding affinities in the picomolar range. medchemexpress.comselleckchem.comtargetmol.com

Activation of GPR183 by 7α,25-OHC plays a crucial role in the immune system, particularly in directing the migration of B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs. nih.govmedchemexpress.comnih.gov This chemotactic guidance is essential for coordinating cellular interactions required for an effective adaptive immune response. nih.gov Upon ligand binding, GPR183 couples primarily to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which in turn initiates downstream signaling cascades that control cell migration. nih.govnih.gov Notably, research indicates that 7α,25-OHC does not exhibit significant binding activity for LXR, highlighting the specificity of these oxysterol-receptor interactions. caymanchem.com

Table 3: Binding and Activation Parameters of 7α,25-dihydroxycholesterol for GPR183

This table summarizes key pharmacological values for the interaction between the most potent endogenous ligand and its receptor, GPR183.

| Parameter | Value | Description | Source |

| Kd (Binding Affinity) | 450 pM | The equilibrium dissociation constant. A lower value indicates stronger ligand-receptor binding. | medchemexpress.comselleckchem.comtargetmol.com |

| EC50 (Potency) | 140 pM | The concentration of ligand that gives a half-maximal response in a GTPγS activation assay. | medchemexpress.comselleckchem.comtargetmol.com |

| IC50 (cAMP Inhibition) | 2 nM | The concentration of ligand that causes 50% inhibition of forskolin-induced cAMP accumulation. | nih.gov |

The molecular basis for the specific recognition of 7α,25-OHC by GPR183 has been elucidated through cryo-electron microscopy (cryo-EM) and site-directed mutagenesis studies. nih.govrcsb.orgproteopedia.org These studies reveal a well-defined binding pocket for the oxysterol located within the transmembrane helical bundle of the receptor. rcsb.orgrcsb.org

The 7α-hydroxyl group of the ligand forms crucial hydrogen bonds with specific amino acid residues in the receptor, while the cholesterol backbone and side chain engage in extensive hydrophobic and van der Waals interactions. rcsb.org Cryo-EM structures of the 7α,25-OHC-GPR183-Gi complex show that the ligand binds in a pocket exposed to the lipid bilayer, suggesting a potential entry route from the cell membrane. rcsb.orgproteopedia.org Mutations in the key residues that line this pocket have been shown to abolish or significantly reduce ligand binding and subsequent G protein activation, confirming the structural model and highlighting the precise molecular interactions that confer the high affinity and specificity of 7α,25-OHC for GPR183. nih.govrcsb.org

Other Membrane Receptor and Intracellular Protein Binding

While the primary signaling pathways of many sterols are well-documented, this compound, also known as 25-hydroxycholesterol (B127956) (25-HC), exhibits a broader range of interactions with intracellular proteins that contribute to its diverse cellular effects. These interactions extend beyond classical nuclear receptors and involve key players in lipid transport and metabolic regulation.

Oxysterol-Binding Proteins (OSBP) and Related Proteins (ORP)

Oxysterol-binding proteins (OSBPs) and OSBP-related proteins (ORPs) are a conserved family of lipid transfer proteins that are crucial for intracellular signaling, vesicular trafficking, and non-vesicular sterol transport. wikipedia.org These proteins act as sensors and transporters of sterols and phospholipids (B1166683), often at membrane contact sites where two organelles are in close proximity. wikipedia.orgfrontiersin.org

25-HC is a well-established ligand for several members of the OSBP/ORP family. nih.govrupress.org OSBP itself was first identified as a high-affinity cytosolic receptor for oxysterols like 25-HC. rupress.org The family in mammals consists of 12 members, many of which have been shown to bind 25-HC. nih.gov For instance, in vitro studies have demonstrated that ORP1 and ORP2 bind to 25-HC. nih.gov The long (ORP1L) and short (ORP1S) variants of ORP1 bind 25-HC with high affinity. nih.gov Similarly, the full-length version of ORP4, ORP4-L, binds [3H]25-hydroxycholesterol with high affinity and specificity. nih.gov In live cell experiments using a photo-reactive form of 25-HC, binding was observed for OSBP, ORP1L, ORP1S, ORP2, ORP3, ORP4, ORP5, ORP6, ORP7, ORP8, ORP10, and ORP11. nih.gov ORP5 has been shown to bind cholesterol and 25-hydroxycholesterol and is implicated in the nonvesicular transfer of LDL-derived cholesterol from late endosomes/lysosomes to the endoplasmic reticulum. rupress.org

The interaction between 25-HC and these proteins is critical for their function. By binding to the OSBP-related domain (ORD) of these proteins, 25-HC can influence their ability to transfer lipids and regulate cellular processes. wikipedia.orgfrontiersin.org For example, the binding of 25-HC to OSBP at the endoplasmic reticulum-Golgi contact sites is a key step in the regulation of lipid transport and signaling. frontiersin.org

| Protein | Binding to 25-HC | Reported Function | Reference |

|---|---|---|---|

| OSBP | High-affinity binding | Regulates lipid and cholesterol metabolism, interacts with the Golgi apparatus. | rupress.orgnih.gov |

| ORP1 (L and S variants) | High-affinity binding | Binds 25-HC. | nih.gov |

| ORP2 | Lower affinity binding compared to ORP1 | Binds 25-HC. | nih.gov |

| ORP3, ORP4, ORP5, ORP6, ORP7, ORP8, ORP10, ORP11 | Binds photo-reactive 25-HC in live cells | Most mammalian ORPs are capable of binding sterols. | nih.gov |

| ORP4-L | High-affinity binding | Interacts with vimentin (B1176767) intermediate filaments. | nih.gov |

| ORP5 | Binds 25-HC | Required for efficient nonvesicular transfer of LDL-cholesterol from late endosomes/lysosomes to the ER. | rupress.org |

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cellular lipid homeostasis, controlling the synthesis and uptake of cholesterol and fatty acids. frontiersin.orgplos.org 25-HC is a potent negative regulator of this pathway. frontiersin.orgnih.gov

The SREBP proteins are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). scienceopen.comfrontiersin.org When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases, releasing an active N-terminal fragment that translocates to the nucleus to activate the transcription of target genes. scienceopen.comfrontiersin.org

25-HC inhibits the activation of SREBP by promoting the retention of the SCAP-SREBP complex in the ER. frontiersin.org It achieves this by strengthening the interaction between SCAP and the insulin-induced gene (INSIG) proteins, which act as ER anchor proteins. nih.govscienceopen.comfrontiersin.org This enhanced binding prevents the transport of the SCAP-SREBP complex to the Golgi, thereby blocking the proteolytic cleavage and activation of SREBP. nih.govscienceopen.com Research indicates that 25-HC is a more potent inhibitor of SREBP processing than cholesterol itself. frontiersin.orgfrontiersin.org This inhibitory action leads to a downregulation of genes involved in cholesterol and fatty acid biosynthesis. frontiersin.org

Regulation of Gene Expression

25-hydroxycholesterol (25-HC) significantly influences gene expression through both direct transcriptional modulation of specific target genes and the induction of epigenetic modifications. These regulatory actions contribute to its diverse physiological and pathophysiological effects.

Transcriptional Modulation of Target Genes

25-HC modulates the transcription of a wide array of genes, primarily through its interaction with various transcription factors and signaling pathways. A key mechanism is its role as a ligand for Liver X Receptors (LXRs). frontiersin.orgmdpi.com Upon binding 25-HC, LXRs form heterodimers with Retinoid X Receptors (RXRs) and activate the transcription of target genes containing LXR response elements in their promoters. frontiersin.org These target genes are centrally involved in cholesterol homeostasis and include ATP-binding cassette transporters ABCA1 and ABCG1, which are critical for cholesterol efflux. nih.gov

Beyond LXR-mediated transcription, 25-HC also influences the expression of genes regulated by the SREBP pathway. By inhibiting SREBP activation, 25-HC downregulates the transcription of genes involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase. frontiersin.orgplos.org

Furthermore, studies have shown that 25-HC can activate estrogen receptor α (ERα)-mediated signaling. plos.orgscienceopen.com This leads to the upregulation of well-known estrogen target genes, including pS2, progesterone (B1679170) receptor (PR), Cathepsin D, Cyclin A, and Cyclin D1 in breast and ovarian cancer cells. scienceopen.com This activation involves the recruitment of ERα to the estrogen response elements (EREs) in the promoter regions of these target genes. scienceopen.com

| Target Gene | Effect of 25-HC | Mediating Factor/Pathway | Cellular Context | Reference |

|---|---|---|---|---|

| ABCA1, ABCG1 | Upregulation | LXR | General cholesterol metabolism | nih.gov |

| HMG-CoA Reductase, Fatty Acid Synthase | Downregulation | SREBP | Lipid biosynthesis | frontiersin.orgplos.org |

| pS2, PR, Cathepsin D, Cyclin A, Cyclin D1 | Upregulation | ERα | Breast and ovarian cancer cells | scienceopen.com |

| IL-1β | Downregulation of transcription | SREBP | Mouse macrophages | mdpi.com |

| Inflammatory cytokines (e.g., IL-8, IL-1α) | Upregulation | NF-κB and ERK1/2 pathways | Macrophages, endothelial cells | mdpi.comfrontiersin.org |

Epigenetic Modifications Induced by Oxysterols

Recent evidence suggests that oxysterols, including 25-HC, can act as endogenous epigenetic regulators. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. frontiersin.org

Specifically, 25-HC has been identified as an activator of DNA methyltransferase 1 (DNMT1). nih.gov DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a process that is often associated with gene silencing when it occurs in promoter regions. nih.govfrontiersin.org In the context of high glucose and high-fat conditions, increased levels of 25-HC can penetrate the nucleus and activate DNMT1. This leads to the methylation of CpG sites in the promoter regions of critical genes, resulting in the suppression of their expression. nih.gov This mechanism has been implicated in the regulation of genes associated with calcium-AMPK, insulin (B600854) resistance, and PI3K-AKT signaling pathways. nih.gov

Conversely, the sulfated form of 25-HC, 25-hydroxycholesterol-3-sulfate (25HC3S), has been shown to be an inhibitor of DNMTs. nih.govnih.gov This suggests a coordinated regulatory system where 25-HC and its sulfated metabolite have opposing effects on DNA methylation and gene expression. nih.gov The balance between these two molecules could therefore play a significant role in modulating cellular processes like lipid metabolism and inflammatory responses through epigenetic mechanisms. nih.govnih.gov

Intracellular Signaling Cascades

In addition to its direct effects on transcription factors, this compound (25-HC) can trigger various intracellular signaling cascades, further amplifying its biological impact. These pathways are often initiated at the cell membrane or within the cytoplasm and can lead to rapid cellular responses.

One notable pathway influenced by 25-HC is the mitogen-activated protein kinase (MAPK) cascade. plos.org Specifically, 25-HC has been shown to rapidly phosphorylate and activate ERK1/2 and p38 MAPK. plos.org In cardiomyocytes, this activation is linked to the estrogen receptor (ER)-mediated prevention of hypoxia-induced apoptosis and the inhibition of the upregulation of hypoxia-inducible factor-1α (HIF-1α) and connective tissue growth factor (CTGF). plos.org

Furthermore, 25-HC can influence inflammatory signaling pathways. In certain contexts, it can promote the production of pro-inflammatory cytokines by activating the NF-κB and ERK1/2 pathways. mdpi.com For example, 25-HC-induced secretion of the chemokine IL-8 has been shown to be dependent on calcium and the ERK1/2 pathway. mdpi.com

The activation of G protein-coupled receptors (GPCRs) is another mechanism by which 25-HC can initiate intracellular signaling. Its metabolite, 7α,25-dihydroxycholesterol, is a known ligand for the Epstein-Barr virus-induced G-protein-coupled receptor 2 (EBI2 or GPR183), which is involved in immune cell trafficking. frontiersin.org While not a direct ligand, 25-HC's role as a precursor highlights its importance in initiating this signaling cascade.

These signaling events demonstrate that 25-HC's molecular actions are not limited to the regulation of gene expression via nuclear receptors but also encompass the rapid activation of kinase cascades and other signaling pathways that are critical for cellular function and response to environmental cues.

Involvement of MAP Kinase Pathways (ERK/c-fos/AP-1, p38MAPK)

This compound (1,25(OH)₂D₃) has been shown to modulate several branches of the mitogen-activated protein kinase (MAPK) signaling family, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK. These pathways are crucial for regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. wikipedia.org

Research in rat intestinal cells, a primary target for vitamin D, has demonstrated that 1,25(OH)₂D₃ rapidly induces the phosphorylation and activation of both ERK1/2 and p38 MAPK. nih.govconicet.gov.ar The activation of p38 MAPK is a time- and dose-dependent effect, with maximal stimulation observed at a concentration of 1 nM within two minutes. nih.gov This activation of ERK and p38 pathways is physiologically significant as it leads to the increased expression of the transcription factor c-Fos. nih.gov c-Fos is a key component of the Activator Protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in cell proliferation and differentiation. wikipedia.orgnih.gov Studies in monocytic cells have also confirmed that 1,25(OH)₂D₃ stimulates AP-1 activity. core.ac.uk

The mechanism of MAPK activation by 1,25(OH)₂D₃ can be dependent on the vitamin D receptor (VDR) and other signaling molecules. In C2C12 myoblast cells, 1,25(OH)₂D₃-induced activation of p38 MAPK is VDR-dependent and plays a role in the hormone's regulation of the cell cycle. bioscientifica.com Similarly, in colon cancer cells, 1,25(OH)₂D₃ activates the p38MAPK-MSK1 kinase module, a necessary step for its anti-proliferative and pro-differentiation effects, such as inducing E-cadherin expression. rupress.org

Interestingly, the context of MAPK modulation by 1,25(OH)₂D₃ can vary. While it directly activates these kinases in many cell types, it can also have an inhibitory role on stress-induced activation. In keratinocytes, pretreatment with 1,25(OH)₂D₃ was found to inhibit the activation of JNK and p38 MAPK caused by various environmental and physiological stressors, including heat shock and pro-inflammatory cytokines. bioscientifica.com This suggests that part of the protective effect of 1,25(OH)₂D₃ in skin cells may be due to its ability to dampen stress-activated kinase signaling. bioscientifica.com

Research Findings on 1,25(OH)₂D₃ and MAP Kinase Pathways

| Cell Type | Pathway(s) Activated/Modulated | Observed Effect | Reference |

|---|---|---|---|

| Rat Intestinal Cells | p38 MAPK, ERK1/2 | Rapid phosphorylation and activation, leading to increased c-Fos expression. | nih.gov |

| C2C12 Myoblasts | p38 MAPK | VDR-dependent activation involved in cell cycle control and differentiation. | bioscientifica.com |

| Colon Cancer Cells | p38MAPK-MSK1 | Activation required for induction of E-cadherin and anti-proliferative effects. | rupress.org |

| HaCaT Keratinocytes | JNK, p38 MAPK | Inhibition of stress-induced activation by various stressors. | bioscientifica.com |

| Rat Enterocytes | MAPK (ERK1/2) | Rapid phosphorylation and activation, dependent on tyrosine kinase activity. | conicet.gov.ar |

NF-κB Pathway Modulation

This compound is a potent modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. The predominant effect of 1,25(OH)₂D₃ on this pathway is inhibitory, contributing significantly to its well-documented anti-inflammatory properties. mdpi.com

Calcitriol (B1668218) can suppress NF-κB signaling through multiple mechanisms. One key mechanism involves the VDR directly interfering with NF-κB activation. This can occur through the stimulation and stabilization of the NF-κB inhibitory protein α (IκBα), which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. mdpi.com Furthermore, the VDR can physically interact with the IκB kinase β protein (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. mdpi.com Calcitriol has also been shown to directly block the binding of NF-κB to its DNA target sequences. mdpi.com

In specific cellular contexts, these mechanisms have clear physiological consequences. In bone biology, calcitriol inhibits the development of osteoclasts from their monocyte precursors by decreasing NF-κB activation. nih.gov This effect is mediated by an increase in IκBα expression. nih.gov In a rodent model of renal injury, calcitriol was found to reduce tubulo-interstitial inflammation by inhibiting NF-κB activation. researchgate.net This renoprotective effect was linked to the upregulation of the zinc finger protein A20, a de-ubiquitinating enzyme that disrupts the NF-κB signaling cascade. researchgate.net Similarly, in the context of liver fibrosis, calcitriol attenuates the disease process by suppressing the NF-κB pathway in hepatic stellate cells. wjgnet.comscdi-montpellier.fr

Mechanisms of NF-κB Pathway Modulation by 1,25(OH)₂D₃

| Mechanism | Description | Cellular Context/Model | Reference |

|---|---|---|---|

| Stabilization of IκBα | Stimulates and stabilizes the primary inhibitor of NF-κB, preventing its nuclear translocation. | General mechanism; Osteoclast precursors | mdpi.comnih.gov |

| Interaction with IKKβ | VDR physically interacts with IκB kinase β, preventing the phosphorylation and degradation of IκBα. | General mechanism | mdpi.com |

| Inhibition of DNA Binding | Directly blocks the binding of NF-κB transcription factors to their target DNA elements. | General mechanism | mdpi.com |

| Upregulation of A20 | Induces the expression of zinc finger protein A20, which de-ubiquitinates signaling components and disrupts the pathway. | Rodent renal injury model | researchgate.net |

| Suppression of NF-κB signaling | Downregulates the pathway to reduce inflammation and fibrosis. | Hepatic stellate cells (liver fibrosis) | wjgnet.comscdi-montpellier.fr |

Calcium-Dependent Signaling

In addition to its genomic functions, this compound initiates rapid, non-genomic actions by triggering calcium-dependent signaling cascades. These events begin at the cell membrane and involve the swift generation of second messengers, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). nih.govoup.com This rise in calcium is a critical signal that connects to other pathways, including the MAPK cascade.

The process is initiated when 1,25(OH)₂D₃ interacts with a membrane-associated receptor, such as Protein Disulfide Isomerase Family A Member 3 (PDIA3). nih.govmdpi.com This interaction rapidly stimulates the hydrolysis of membrane polyphosphoinositides (PI), which in turn generates the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, mediating the release of stored intracellular calcium. nih.gov This is often followed by an influx of extracellular calcium through receptor-mediated calcium channels in the plasma membrane. nih.gov

This elevation of cytosolic calcium is not an isolated event; it serves as a crucial upstream signal for other pathways. Studies have demonstrated that the anti-proliferative and pro-differentiation effects of 1,25(OH)₂D₃ in colon cancer cells are dependent on this initial, non-genomic increase in [Ca²⁺]i, which subsequently leads to the activation of the p38MAPK-MSK1 pathway. rupress.org Further evidence for this link comes from studies in intestinal cells, where chelating calcium was shown to attenuate the activation of p38 MAPK by 1,25(OH)₂D₃, confirming that calcium acts as an upstream regulator in this process. nih.govconicet.gov.ar Therefore, calcium-dependent signaling represents a key non-genomic mechanism through which 1,25(OH)₂D₃ executes its rapid cellular effects and integrates with other crucial signaling networks.

Key Events in 1,25(OH)₂D₃-Induced Calcium Signaling

| Step | Description | Key Molecules | Reference |

|---|---|---|---|

| 1. Receptor Interaction | 1,25(OH)₂D₃ binds to a membrane-associated receptor. | PDIA3 | nih.govmdpi.com |

| 2. Second Messenger Generation | Stimulates hydrolysis of membrane polyphosphoinositides (PI). | IP3, DAG | nih.gov |

| 3. Intracellular Ca²⁺ Release | IP3 binds to receptors on the endoplasmic reticulum, releasing stored Ca²⁺. | IP3 Receptors | nih.gov |

| 4. Extracellular Ca²⁺ Influx | Promotes the opening of Ca²⁺ channels in the plasma membrane. | Receptor-mediated Ca²⁺ channels | nih.gov |

| 5. Downstream Pathway Activation | The rise in cytosolic Ca²⁺ acts as a signal to activate other kinase cascades. | p38 MAPK | nih.govrupress.org |

Regulatory Mechanisms of 1alpha,25 Dihydroxycholesterol Production and Activity

Transcriptional Regulation of Hydroxylase Enzymes (e.g., CH25H, CYP7B1)

The production of 1alpha,25-dihydroxycholesterol is initiated by a series of hydroxylation steps, and the enzymes responsible for this process are subject to rigorous transcriptional control. The primary enzymes involved are Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1). frontiersin.orgresearchgate.netnih.gov

The expression of the CH25H gene is strongly induced by type I interferons (IFNs). frontiersin.orgresearchgate.net This induction is mediated through the STAT1-dependent signaling pathway, establishing a direct link between the innate immune response and the production of oxysterols. frontiersin.orgnih.govmdpi.com Consequently, CH25H is considered an interferon-stimulated gene (ISG). mdpi.comasm.org Stimuli such as viral components and lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs), also lead to increased CH25H expression, a response often mediated by type I interferon signaling. researchgate.netmdpi.com

Nuclear receptors also play a pivotal role in regulating these hydroxylases. Liver X receptors (LXRs) , which are activated by oxysterols, can induce the expression of CH25H, creating a positive feedback mechanism. mdpi.comasm.org Furthermore, transcription factors such as Krüppel-like factor 4 (KLF4) can transactivate CH25H. nih.gov Conversely, activating transcription factor 3 (ATF3) acts as a negative regulator by directly binding to the CH25H promoter. semanticscholar.org

The regulation of CYP7B1 , which converts 25-hydroxycholesterol (B127956) to 7α,25-dihydroxycholesterol, is also complex. frontiersin.orgresearchgate.net The retinoid-related orphan receptor alpha (RORα) has been identified as a positive regulator of CYP7B1. nih.govresearchgate.netresearchgate.net Promoter analysis has confirmed that CYP7B1 is a direct transcriptional target of RORα. nih.govpsu.edu Interestingly, there is a functional cross-talk between RORα and LXR, where they can mutually suppress each other's activity. nih.govresearchgate.net For instance, LXR activation has been shown to suppress the RORα-mediated activation of the CYP7B1 gene promoter. nih.govpsu.edu In inflammatory conditions, such as those seen in osteoarthritis, the expression of both CH25H and CYP7B1 is markedly increased in response to pro-inflammatory cytokines like IL-1β and TNFα. researchgate.netwustl.eduresearchgate.net

Interactive Data Table: Transcriptional Regulators of CH25H and CYP7B1

| Gene | Inducers | Repressors/Inhibitors | Key Transcription Factors |

|---|---|---|---|

| CH25H | Type I Interferons, LPS, IL-1β, TNFα | Activating transcription factor 3 (ATF3) | STAT1, LXR, KLF4, NF-κB |

| CYP7B1 | RORα, IL-1β, TNFα | LXRα | RORα |

Post-Translational Modification of Enzymes

Post-translational modifications (PTMs) offer a rapid and dynamic layer of control over enzyme function, distinct from the slower process of transcriptional regulation. nih.govwikipedia.org These modifications, which include phosphorylation and ubiquitination, can alter an enzyme's catalytic activity, stability, or interaction with other proteins. nih.govnih.gov

While specific PTMs for CH25H and CYP7B1 are not as extensively documented as their transcriptional regulation, the broader principles of enzyme regulation in cholesterol metabolism suggest their importance. nih.gov For instance, phosphorylation, the addition of a phosphate (B84403) group, is a common mechanism for controlling enzyme activity in response to signaling cascades. nih.govwikipedia.org Ubiquitination, the attachment of ubiquitin proteins, typically marks an enzyme for degradation by the proteasome, providing a mechanism to rapidly reduce its levels. nih.gov

The nuclear receptors that regulate hydroxylase transcription, such as LXRs and RORs, are themselves subject to extensive PTMs, including phosphorylation, ubiquitination, SUMOylation, and acetylation. nih.gov These modifications can significantly alter the receptor's ability to bind DNA and regulate the transcription of target genes like CH25H and CYP7B1. For example, SUMOylation of LXR has been linked to the transrepression of inflammatory genes. nih.gov Deacetylation of LXRs by SIRT1 can promote their ubiquitination, thereby influencing cellular cholesterol homeostasis. frontiersin.org

Feedback Loops and Cross-Talk with Other Signaling Pathways

The production and activity of this compound are integrated into a complex network of feedback loops and cross-talk with other major signaling pathways, ensuring a coordinated cellular response.

Feedback Regulation: A prominent feedback mechanism involves the product of CH25H, 25-hydroxycholesterol (25-HC). 25-HC can activate Liver X Receptors (LXRs), which in turn can induce the expression of CH25H, forming a positive feedback loop that amplifies the initial signal. frontiersin.orgmdpi.com Furthermore, 25-HC can induce the expression of IFN-γ in an LXR-dependent manner, and this IFN-γ can then further enhance CH25H expression. frontiersin.orgmdpi.com

Conversely, 25-HC is a key player in the negative feedback regulation of cholesterol synthesis. It acts as a potent suppressor of Sterol Regulatory Element-Binding Protein (SREBP) processing. frontiersin.orgnih.govmdpi.com By inhibiting the translocation of SREBP to the Golgi, 25-HC prevents its activation and subsequent transcription of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase. frontiersin.orgnih.govoup.comasm.org This action helps to prevent the accumulation of excess cholesterol.

Cross-Talk with Other Pathways: The signaling of this compound and its precursors is deeply intertwined with inflammatory and immune signaling pathways.

Toll-Like Receptor (TLR) Signaling: Activation of TLRs by pathogens leads to the upregulation of CH25H, linking innate immune activation directly to oxysterol production. frontiersin.orgresearchgate.netmdpi.com The resulting 25-HC can then modulate TLR signaling. By activating LXR, 25-HC induces the expression of ABCA1, which can interfere with the recruitment of downstream signaling molecules like MyD88 and TRAF6, thereby blocking the activation of NF-κB and MAPK pathways and suppressing the production of inflammatory mediators. frontiersin.orgnih.gov However, 25-HC can also act as an amplifier of inflammatory signaling by mediating the recruitment of AP-1 transcription factors to the promoters of certain TLR-responsive genes. nih.gov

Nuclear Receptor Cross-Talk: There is significant interplay between different nuclear receptors. As mentioned, LXR and RORα exhibit mutual suppression, which affects the regulation of CYP7B1. nih.govresearchgate.net This cross-talk allows for the integration of signals related to sterol levels and developmental or circadian cues. There is also evidence of cross-talk between oxysterol signaling (via LXR and PXR) and glucocorticoid receptor (GR) signaling, which can involve competition for common coactivators. plos.orgresearchgate.net

Inflammasome Regulation: 25-HC plays a crucial role in regulating inflammasomes, which are multiprotein complexes that trigger inflammatory responses. It can suppress the activation of the NLRP3 and AIM2 inflammasomes, thereby reducing the production of potent pro-inflammatory cytokines like IL-1β. frontiersin.orgmdpi.com This suppression is often mediated by the inhibition of SREBP2-driven cholesterol synthesis and the maintenance of mitochondrial integrity. frontiersin.orgmdpi.com

Research Methodologies and Experimental Models in 1alpha,25 Dihydroxycholesterol Studies

In Vitro Cellular Models

In vitro models, including established cell lines and primary cell cultures, are fundamental for dissecting the molecular mechanisms of 1alpha,25-dihydroxycholesterol at the cellular level.

Studies on the immunomodulatory functions of this compound frequently employ various immune cell types.

Macrophages and Monocytes: These are key cells in the study of this compound. Research has shown that activated mouse macrophages produce this oxysterol. escholarship.org The human monoblastic leukemia cell line, THP-1, is used as a model to study the chemotactic effects of 25-hydroxycholesterol (B127956) (25-HC), a precursor to this compound. nih.gov In response to 25-HC, THP-1 cells exhibit chemotactic migration. nih.gov Primary human peripheral blood monocytes also show increased migration in response to 25-HC. nih.gov Furthermore, bone marrow-derived macrophages (BMMs) from mice are used to investigate the role of the cholesterol 25-hydroxylase (Ch25h) enzyme and its product, 25-HC, in processes like phagocytosis. oup.com

B Cells and T Cells: The migration of B and T cells is influenced by 7α,25-dihydroxycholesterol (7α,25-OHC), a derivative of 25-HC, which acts as a potent agonist for the G protein-coupled receptor 183 (GPR183), also known as EBI2. encyclopedia.pubmedchemexpress.com In vitro migration assays using mouse B and T cells have demonstrated that 7α,25-OHC stimulates their movement. medchemexpress.com

Dendritic Cells: The expression of Ch25h is upregulated in mouse bone marrow-derived dendritic cells when stimulated with Toll-like receptor (TLR) agonists. mdpi.com

Innate Lymphoid Cells (ILCs): The formation of lymphoid structures in the gut involves the recruitment of GPR183-expressing innate lymphocyte subset ILC3 by 7α,25-OHC. mdpi.com

Table 1: Immune Cell Models in this compound Research

| Cell Type | Model | Key Research Focus |

| Macrophages/Monocytes | THP-1 cell line, primary human monocytes, mouse bone marrow-derived macrophages (BMMs) | Chemotaxis, phagocytosis, inflammatory cytokine production. nih.govoup.com |

| B Cells | Mouse primary B cells | Migration and positioning in lymphoid tissues. medchemexpress.com |

| T Cells | Mouse primary T cells | Migration. medchemexpress.com |

| Dendritic Cells | Mouse bone marrow-derived dendritic cells | Enzyme expression (Ch25h) in response to inflammatory stimuli. mdpi.com |

| Innate Lymphoid Cells | ILC3 | Recruitment and formation of gut lymphoid structures. mdpi.com |

Beyond immune cells, other cell lines are instrumental in exploring the broader mechanistic actions of this compound and its precursors.

Glioblastoma Cell Lines: Human glioblastoma cell lines, such as U87MG and GM133, are used to study the synthesis and secretion of 25-HC in the context of brain tumors. nih.gov These studies have shown that cytokines like TNFα and IL1β can increase the expression of CH25H and subsequent production of 25-HC. nih.gov

Hepatoma and Embryo Fibroblast Cell Lines: Cultured hepatoma cells have been used to study the intracellular movement of 25-HC. mdpi.com Chicken embryo fibroblast cell lines (DF1) have been utilized to investigate the upregulation of chicken cholesterol 25-hydroxylase (chCH25H) in response to viral infection. mdpi.com

Cancer Cell Lines: The effects of 25-HC have been studied in breast and ovarian cancer cells, where it has been shown to activate estrogen receptor α-mediated signaling. plos.org

Table 2: Other Cell Lines in this compound Research

| Cell Line | Origin | Key Research Focus |

| U87MG, GM133 | Human glioblastoma | Synthesis and secretion of 25-HC, chemotactic recruitment of monocytes. nih.govresearchgate.net |

| DF1 | Chicken embryo fibroblast | Upregulation of CH25H in response to viral infection. mdpi.com |

| Breast and Ovarian Cancer Cells | Human | Estrogen receptor α-mediated signaling. plos.org |

Given the importance of this compound in neuroinflammation, primary cultures of astrocytes and microglia are critical research models.

Microglia: As the primary immune cells of the central nervous system, microglia are a major focus. nih.gov Studies using primary mouse microglia have shown that they express Ch25h and secrete 25-HC in response to inflammatory stimuli like lipopolysaccharide (LPS). biorxiv.orgresearchgate.net This secreted 25-HC can then influence surrounding cells.

Astrocytes: Astrocytes are the main cholesterol-producing cells in the brain. explorationpub.com Research has demonstrated that astrocytes take up 25-HC secreted by microglia, which in turn alters their lipid metabolism. nih.govbiorxiv.org Specifically, 25-HC can suppress cholesterol synthesis in astrocytes and promote the secretion of apolipoprotein E (ApoE) lipoprotein particles. nih.govbiorxiv.org Human and mouse astrocytes also express EBI2, and its activation by 7α,25-OHC can mitigate pro-inflammatory responses. mdpi.comfrontiersin.org

Microglia-Astrocyte Co-cultures: These models are valuable for studying the crosstalk between these two cell types. The 25-HC produced by activated microglia can act in a paracrine manner on astrocytes, highlighting an important intercellular communication pathway in the brain. biorxiv.org

In Vivo Preclinical Animal Models

Animal models are indispensable for understanding the physiological and pathological roles of this compound in a whole-organism context.

The use of genetically modified mice, particularly those with a deficiency in the Ch25h gene, has been a cornerstone of in vivo research.

Ch25h-deficient Mice: These mice, which are unable to produce 25-HC, exhibit significant alterations in their immune and inflammatory responses. For instance, Ch25h-deficient mice show reduced neuroinflammation and neurodegeneration in models of tauopathy. biorxiv.org They also display decreased production of pro-inflammatory cytokines like IL-1β and IL-6 in response to systemic LPS administration. nih.gov Furthermore, these mice have been instrumental in demonstrating that 7α,25-OHC is the endogenous ligand for EBI2 that directs B cell migration and is crucial for T-cell-dependent antibody responses. frontiersin.org In the context of chronic obstructive pulmonary disease (COPD), mice lacking Ch25h are protected from developing the disease after exposure to chronic cigarette smoke. embopress.org

Cyp7b1-deficient Mice: Mice lacking the oxysterol 7α-hydroxylase (Cyp7b1) gene have elevated levels of 25-HC, providing a model to study the consequences of increased oxysterol concentrations. plos.org

siRNA-mediated knockdown: In addition to germline knockout models, transient knockdown of Ch25h using small interfering RNA (siRNA) in cells like bone marrow-derived macrophages has been used to confirm the role of this enzyme in processes such as phagocytosis. oup.com

Table 3: Key Findings from Gene Knockout/Knockdown Models

| Model | Key Phenotype/Finding |

| Ch25h-deficient mice | Reduced neuroinflammation and neurodegeneration in tauopathy models. biorxiv.org Decreased pro-inflammatory cytokine production. nih.gov Impaired B cell migration and antibody response. frontiersin.org Protection from experimental COPD. embopress.org |

| Cyp7b1-deficient mice | Elevated levels of 25-HC. plos.org |

| Ch25h siRNA knockdown in BMMs | Attenuated phagocytosis. oup.com |

The pharmacological manipulation of the pathways involving this compound provides another avenue for in vivo investigation.

EBI2 Agonists and Antagonists: The identification of 7α,25-OHC as a potent and selective agonist for EBI2 has spurred the development of pharmacological tools to study this receptor's function. encyclopedia.pubmedchemexpress.com The use of such agonists in vitro stimulates the migration of EBI2-expressing cells. medchemexpress.com

Enzyme Inhibitors: Clotrimazole (B1669251), an inhibitor of CYP7B1, has been used to block the synthesis of 7α,25-OHC. embopress.org In experiments with cultured airways, clotrimazole treatment impaired the migration of activated B cells, further supporting the role of 7α,25-OHC as a chemoattractant. embopress.org

Advanced Analytical Techniques for Oxysterol Quantification

The accurate quantification of oxysterols, including 1α,25-Dihydroxycholesterol, in biological matrices is a significant analytical challenge. This is primarily due to their low physiological concentrations, the presence of numerous isomeric forms, and their susceptibility to auto-oxidation during sample handling. researchgate.netucl.ac.uk Furthermore, their concentrations are typically several orders of magnitude lower than that of cholesterol, which can cause severe interference in analysis. google.com To overcome these challenges, highly sensitive and specific analytical techniques have been developed, with mass spectrometry (MS) coupled to chromatographic separation being the gold standard. swan.ac.uk

The two predominant methods for the quantitative analysis of oxysterols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem configuration (LC-MS/MS). google.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique for oxysterol analysis, renowned for its high sensitivity, specificity, and resolving power for complex mixtures. nih.gov The general workflow involves several critical steps:

Sample Preparation: A crucial initial step is the hydrolysis of oxysterol esters to release the free sterols, a process often achieved through saponification (alkaline hydrolysis). ucl.ac.uk This is followed by lipid extraction from the biological sample, commonly using organic solvents. To remove the overwhelmingly abundant cholesterol, solid-phase extraction (SPE) is frequently employed. acs.org

Derivatization: To increase their volatility and thermal stability for gas chromatography, oxysterols must be derivatized. nih.gov A common method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govacs.org

Chromatographic Separation: The derivatized oxysterols are separated on a GC column. Medium polarity columns, such as those with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, have been shown to achieve efficient separation of various oxysterol isomers. acs.org

Mass Spectrometric Detection: Following separation, the compounds are ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. nih.gov Quantification is achieved using selected ion monitoring (SIM), where the instrument is set to detect specific diagnostic ions for the analyte and its corresponding stable isotope-labeled internal standard. nih.gov

The table below outlines typical parameters for a GC-MS method developed for the quantification of 25-hydroxycholesterol, a closely related oxysterol, which are representative of the conditions used for such analyses.

| Parameter | Value/Description |

| Derivatization | Trimethylsilylation (TMS) |

| GC Column | Medium polarity (e.g., 35% diphenyl/65% dimethyl polysiloxane) |

| GC Oven Program | Initial temp 200°C (1 min), ramp 15°C/min to 280°C (10 min), ramp 15°C/min to 300°C (7 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Diagnostic Ions (TMS-25-OHC) | m/z 131.1, 456.4, 546.4 |

| Diagnostic Ions (Internal Std) | m/z 137.1, 462.4, 552.4 (for d6-25-OHC) |

| Data derived from a study on 25-hydroxycholesterol analysis in glioblastoma cell lines. nih.gov |

Despite its high resolution, GC-MS has limitations, including the need for derivatization, which adds steps and potential for error, and its unsuitability for thermally labile oxysterols. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular for oxysterol analysis due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for high-temperature volatilization. google.comCurrent time information in Bangalore, IN. This makes it particularly suitable for analyzing dihydroxycholesterols.

Sample Preparation: Similar to GC-MS, sample preparation often begins with extraction. A simple and rapid approach involves protein precipitation with a cold organic solvent like ethanol. researchgate.net For comprehensive analysis of total oxysterols (free and esterified), a saponification step is included. nih.gov Solid-phase extraction (SPE) is also used to clean up the sample and concentrate the analytes. researchgate.net

Chromatographic Separation: Reversed-phase chromatography, often using C18 core-shell columns, is employed to separate the oxysterols. researchgate.net This separation is critical for distinguishing between isomers, such as 24S-hydroxycholesterol and 25-hydroxycholesterol, which can be difficult to differentiate by MS/MS alone. nih.gov

Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources. nih.govund.edu Since oxysterols are neutral molecules with low ionization efficiency, derivatization or "charge-tagging" can be used to enhance sensitivity. swan.ac.ukund.edu This involves reacting the oxysterol with a permanently charged molecule.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity. google.com In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition allows for accurate quantification even in complex biological matrices.

The following table presents a summary of performance characteristics from an LC-MS/MS method for the quantification of various oxysterols, demonstrating the sensitivity of the technique.

| Analyte | Linear Range (ng/mL) | Limit of Detection (ng/mL) | Analytical Imprecision (%CV) |

| 24(S)-hydroxycholesterol | Not specified | 3-10 | <10% |

| 25-hydroxycholesterol | Not specified | 3-10 | <10% |

| 27-hydroxycholesterol (B1664032) | Not specified | 3-10 | <10% |

| 7α-hydroxycholesterol | Not specified | 3-10 | <10% |

| 7-ketocholesterol (B24107) | Not specified | 3-10 | ≤15% |

| Data derived from a validated method for simultaneous determination of oxysterols, cholesterol, and 25-hydroxy-vitamin D3 in human plasma. nih.gov |

A key advantage of LC-MS is that it can be adapted for the simultaneous analysis of a wide range of cholesterol metabolites, including precursors, oxysterols, and secosteroids, from a single extraction. nih.gov The development of ultra-high performance liquid chromatography (UHPLC) has further improved resolution and reduced analysis times. google.com

Future Directions and Open Questions in 1alpha,25 Dihydroxycholesterol Research

Elucidation of Novel Receptors and Binding Partners

A significant frontier in 1alpha,25-dihydroxycholesterol research is the identification and characterization of receptors beyond the canonical nuclear VDR (nVDR). nih.govnih.gov The classical genomic mechanism involves the binding of this compound to the nVDR, which then modulates gene transcription, a process that takes hours to days to manifest its effects. journalbonefragility.com However, a growing body of evidence points to rapid, non-genomic actions of the hormone that occur within seconds to minutes, suggesting the involvement of distinct signaling pathways. nih.gov

These rapid responses, which are not blocked by inhibitors of transcription and protein synthesis, include the modulation of voltage-gated calcium channels and phospholipase C activity. journalbonefragility.comnih.gov Such effects have led to the hypothesis of a separate, membrane-localized signaling system. nih.gov Preliminary studies have indeed suggested the existence of a membrane receptor (mVDR) in various cell types, including osteoblasts that lack the nVDR. nih.govnih.gov This putative mVDR appears to be linked to protein kinase C and voltage-gated Ca2+ channels, initiating swift biological responses. nih.gov

The complete purification and characterization of this membrane receptor remains a critical open question. researchgate.net Elucidating its structure, binding kinetics, and downstream signaling partners is essential. Furthermore, researchers are exploring other potential binding proteins that may mediate the non-genomic effects of this compound, which could unveil novel mechanisms of action and therapeutic targets. researchgate.net

Table 1: Comparison of Genomic vs. Non-Genomic Actions of this compound

| Feature | Genomic Actions | Non-Genomic Actions |

| Primary Receptor | Nuclear Vitamin D Receptor (nVDR) | Putative Membrane Receptor (mVDR) |

| Location of Action | Nucleus | Plasma Membrane / Cytosol |

| Mechanism | Modulation of gene transcription | Activation of intracellular signaling cascades (e.g., Ca2+ channels, PLC) |

| Response Time | Hours to days | Seconds to minutes |

| Mediators | Gene products | Second messengers (e.g., Ca2+, diacylglycerol) |

Understanding Context-Dependent Dual Roles in Biological Processes

The physiological effects of signaling molecules can often be highly dependent on the cellular and tissue context. For related oxysterols like 25-hydroxycholesterol (B127956) (25-HC), this context-dependency is well-documented, particularly in the realm of inflammation where it can exert both pro- and anti-inflammatory effects. nih.govfrontiersin.orgnih.gov For instance, 25-HC can amplify the expression of pro-inflammatory genes like IL-1, IL-6, and IL-8. frontiersin.org Conversely, it can also exhibit anti-inflammatory actions by suppressing the processing of sterol regulatory element-binding proteins (SREBPs), which in turn reduces IL-1β transcription and represses inflammasome activity. nih.govnih.gov

This dual functionality highlights a significant open question for this compound research. It is plausible that this compound also possesses such context-dependent, dual roles in processes like immunity, cell proliferation, and differentiation. Understanding the molecular switches that dictate whether it promotes one outcome over another (e.g., pro- vs. anti-inflammatory response, cell growth vs. apoptosis) is a critical area for future investigation. Research is needed to determine the specific cell types, microenvironmental cues, and signaling pathway crosstalk that govern these divergent outcomes. Unraveling this complexity is paramount for developing targeted therapies that leverage the desired effects of this compound while avoiding unintended consequences.

Interplay with Other Lipid Signaling Pathways

This compound does not operate in a vacuum; its signaling pathways are intricately connected with other metabolic networks, particularly those involving other lipids. Oxysterols, the family to which this compound belongs, are key regulators of cholesterol and fatty acid metabolism. frontiersin.orgplos.org For example, the related compound 25-hydroxycholesterol is known to suppress cholesterol biosynthesis by inhibiting SREBP activation and to promote cholesterol efflux by activating Liver X Receptors (LXRs). nih.govnih.govnih.gov

A major future direction is to comprehensively map the crosstalk between this compound signaling and other lipid-mediated pathways. This includes its interactions with:

Cholesterol Homeostasis: While connections are established for other oxysterols, the precise and potentially distinct role of this compound in regulating cholesterol synthesis, uptake, and efflux in various tissues needs deeper investigation. nih.gov

Fatty Acid Metabolism: The influence of this compound on fatty acid synthesis, oxidation, and the formation of other signaling lipids is an emerging area of interest.

Other Oxysterol Pathways: Oxysterols like 7α,25-dihydroxycholesterol act as potent ligands for other receptors, such as the G protein-coupled receptor GPR183 (EBI2), which directs immune cell migration. frontiersin.orgtocris.comresearchgate.net Understanding how this compound signaling intersects with the pathways activated by these other cholesterol metabolites could reveal new layers of regulatory control in immunity and inflammation. frontiersin.orgresearchgate.net

Investigating this interplay will likely reveal that this compound is a key node in a larger lipid signaling network that coordinates cellular responses to metabolic and inflammatory cues.

Development of Research Tools for Specific Pathway Modulation

Advancing our understanding of the distinct signaling branches of this compound requires sophisticated and highly specific research tools. The existence of both genomic and non-genomic pathways, potentially mediated by different receptors, presents a significant challenge that can be addressed through the development of novel chemical probes and modulators. nih.govmdpi.com

To date, over 3,000 analogues of this compound have been synthesized. nih.gov The primary goal has often been to create compounds with reduced calcemic side effects while retaining or enhancing specific therapeutic activities, such as transcriptional potency. nih.gov For instance, 20-epi analogues have been shown to be 100 to 10,000 times more potent in transcriptional activity than the natural hormone, providing valuable tools for studying VDR-mediated gene regulation. nih.gov

However, significant gaps remain. Future research tool development should focus on:

Pathway-Selective Ligands: The creation of VDR modulators that can selectively activate either genomic or non-genomic pathways is a top priority. Such tools would be invaluable for dissecting the distinct physiological roles of each pathway.

Receptor-Specific Agonists and Antagonists: As novel receptors and binding partners are identified, specific ligands for these targets will be essential to probe their functions without activating the classical nVDR.

Advanced Imaging and Probe Technologies: The development of fluorescent or photo-switchable analogues of this compound could allow for real-time visualization of its uptake, subcellular localization, and receptor interactions, providing unprecedented insight into its dynamic signaling behavior.

These advanced tools will be instrumental in untangling the complex signaling web of this compound and paving the way for the next generation of targeted therapeutics.

Table 2: Examples of Synthetic Analogues and Their Research Utility

| Analogue Type | Key Feature | Research Application |

| Side chain-modified analogues | Reduced calcemic effects | Potential therapeutics for cancer, inflammation, and autoimmune diseases with improved safety profiles. nih.gov |

| 20-epi homologues | Greatly increased transcriptional potency | Tools to study the mechanisms of VDR-mediated gene transcription with high sensitivity. nih.gov |

| 6-s-cis locked analogues | Preferentially activate mVDR responses | Probes to specifically investigate rapid, non-genomic signaling pathways. nih.gov |

Q & A

What is the biosynthetic pathway of 7α,25-Dihydroxycholesterol in mammalian systems?

7α,25-DHC is synthesized via sequential hydroxylation of cholesterol. First, cholesterol 25-hydroxylase (CH25H) catalyzes the formation of 25-hydroxycholesterol. This intermediate is further hydroxylated at the 7α position by cytochrome P450 7B1 (CYP7B1) to yield 7α,25-DHC. Catabolism involves HSD3B7, which converts it into bile acid precursors .

What role does 7α,25-DHC play in regulating lipid metabolism in hepatocytes?

7α,25-DHC suppresses hepatic steatosis by inhibiting liver X receptor (LXR)-mediated lipogenesis. It downregulates sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), key drivers of lipid synthesis. This occurs via activation of GPR183, leading to reduced lipid droplet accumulation in hepatocytes .

How does 7α,25-DHC modulate SREBP-1c and FAS expression in experimental models?

In Hep3B and HepG2 cells, LXR activation by T0901317 upregulates SREBP-1c and FAS. 7α,25-DHC pretreatment inhibits this induction through GPR183-dependent signaling, as shown by GPR183 antagonist NIBR189 and siRNA knockdown experiments. Reduced SREBP-1c nuclear translocation further diminishes FAS expression and lipid accumulation .

What experimental models validate the anti-steatotic effects of 7α,25-DHC?

- In vitro : Dose-dependent suppression of lipid droplets in Hep3B, HepG2, and primary mouse hepatocytes treated with LXR agonists (T0901317) or palmitic acid .

- In vivo : High-fat diet (HFD)-fed mice showed elevated hepatic GPR183 expression, and 7α,25-DHC reduced triglyceride levels in steatotic livers .

How do contradictory findings in oxysterol signaling inform future research?

While 7α,25-DHC is the most potent GPR183 agonist, other oxysterols (e.g., 7β,25-DHC) may have divergent effects. For example, 7α,25-DHC suppresses steatosis, but monohydroxycholesterols (e.g., 25-HC) can promote lipogenesis. Research must account for structural specificity and tissue-dependent receptor coupling .

What methodologies are used to study GPR183's role in 7α,25-DHC signaling?

- Pharmacological inhibition : NIBR189 (GPR183 antagonist) blocks 7α,25-DHC effects .

- Gene silencing : siRNA-mediated GPR183 knockdown in Hep3B cells .

- Pathway inhibitors : SB202190 (p38 MAPK), wortmannin (PI3K), and compound C (AMPK) elucidate downstream mediators .

What is the role of AMPK in mediating 7α,25-DHC's metabolic effects?

AMPK activation by 7α,25-DHC inhibits SREBP-1c via phosphorylation, reducing lipogenesis. This is linked to upstream p38 MAPK and PI3K pathways, as shown by inhibitor studies in Hep3B cells .

How does 7α,25-DHC interact with GPR183 at the molecular level?

7α,25-DHC binds GPR183 with high affinity (EC₅₀ = 140 pM; Kd = 450 pM), inducing Gi/o protein coupling. This activates p38 MAPK and inhibits adenylyl cyclase, driving metabolic and anti-inflammatory responses .

How do 7α,25-DHC's immune and metabolic functions intersect?

While 7α,25-DHC directs immune cell migration (B cells, dendritic cells) via GPR183, its metabolic effects in hepatocytes suggest cross-talk between immune signaling and lipid homeostasis. However, remyelination studies show tissue-specific outcomes, emphasizing context-dependent mechanisms .

What are key considerations for dosing 7α,25-DHC in vitro?

Endogenous 7α,25-DHC levels in mouse liver are ~11 nM, but in vitro studies often use 100 nM–1 µM. Researchers must balance physiological relevance with experimental efficacy, noting that higher concentrations may activate off-target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.